molecular formula C24H22NO4+ B600816 1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium CAS No. 923571-16-8

1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium

Cat. No. B600816
CAS RN: 923571-16-8
M. Wt: 388.443
InChI Key:
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Description

1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium (BDOP) is a pyridinium derivative that has gained attention in the scientific community due to its potential applications in biological research. This molecule has been shown to exhibit unique properties that make it a promising tool in a variety of research fields.

Scientific Research Applications

Protonation and Spectroscopic Properties

  • Research indicates that protonation can significantly impact the structural and spectroscopic properties of pyridinium salts. For instance, a study demonstrated that the protonation of pyridine rings in polymers, similar in structure to 1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium, leads to intramolecular hydrogen bonding and a near-planar conformation. This alteration in structure extends the pi-conjugation, thereby tuning the absorption and emission profiles, which is crucial in the development of advanced materials like electroluminescent devices (Monkman et al., 2002).

Deprotonation Rates and Equilibria

  • The rates and equilibria for the deprotonation of benzylic ketones, which include pyridinium substituents similar to the chemical , have been extensively studied. These investigations provide valuable insights into the kinetic and thermodynamic aspects of such reactions, essential for understanding the behavior of these compounds in various environments (Bunting & Stefanidis, 1989).

Inhibitory Activity in Alzheimer’s Disease

  • A significant application of compounds structurally related to 1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium is in the treatment of Alzheimer’s disease. Research has been conducted on the synthesis and characterization of related pyridinium halide derivatives, assessing their inhibitory activity against enzymes implicated in Alzheimer’s disease. These findings are crucial for developing new therapeutic agents (Farrokhi et al., 2019).

Polymerization Initiators

  • Pyridinium salts, due to their specific chemical properties, have been utilized as initiators in cationic polymerization processes. This application is particularly relevant in material science for creating various polymers with specific characteristics (Böttcher et al., 1991).

Electrochemical Applications

  • The electrochemical behavior of pyridinium compounds, including those structurally related to 1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium, has been a topic of research. These studies provide insights into the redox properties of these compounds, which are essential for various applications in electrochemistry (Carelli et al., 1980).

Molecular Modeling and Structure Analysis

  • Understanding the crystal structure of related compounds is crucial in the pharmaceutical industry, especially in the synthesis of impurities of drugs. For instance, the crystal structure analysis of a related compound, 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, provides valuable insights for the pharmaceutical synthesis process (Sudhakar et al., 2005).

properties

CAS RN

923571-16-8

Molecular Formula

C24H22NO4+

Molecular Weight

388.443

Origin of Product

United States

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